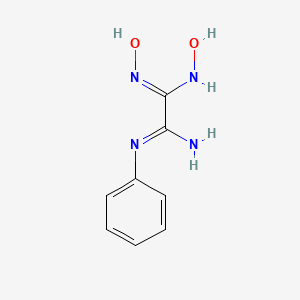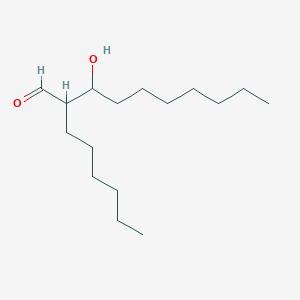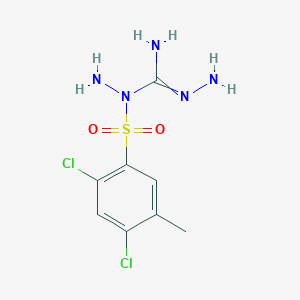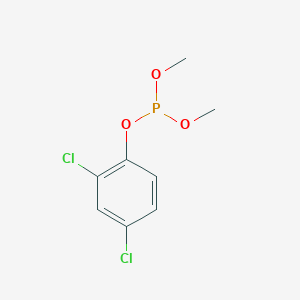
2,4-Dichlorophenyl dimethyl phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichlorophenyl dimethyl phosphite is an organophosphorus compound characterized by the presence of two chlorine atoms attached to a phenyl ring and a dimethyl phosphite group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorophenyl dimethyl phosphite typically involves the reaction of 2,4-dichlorophenol with dimethyl phosphite. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the phosphite ester. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as toluene, for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorophenyl dimethyl phosphite can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,4-dichlorophenyl dimethyl phosphate.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The phosphite ester can be hydrolyzed to yield 2,4-dichlorophenol and dimethyl phosphite.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the phosphite ester.
Major Products Formed
Oxidation: 2,4-Dichlorophenyl dimethyl phosphate.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Hydrolysis: 2,4-Dichlorophenol and dimethyl phosphite.
Scientific Research Applications
2,4-Dichlorophenyl dimethyl phosphite has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a ligand in coordination chemistry.
Biology: The compound can be used in studies involving enzyme inhibition and as a precursor for the synthesis of biologically active molecules.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichlorophenyl dimethyl phosphite involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenyl dimethyl phosphate: An oxidized form of 2,4-Dichlorophenyl dimethyl phosphite.
2,4-Dichlorophenol: A precursor in the synthesis of this compound.
Dimethyl phosphite: A related phosphite ester used in similar chemical reactions.
Uniqueness
This compound is unique due to its specific combination of a dichlorophenyl group and a dimethyl phosphite group. This combination imparts distinct chemical properties, such as reactivity and stability, making it valuable for various applications in research and industry.
Properties
CAS No. |
136749-64-9 |
|---|---|
Molecular Formula |
C8H9Cl2O3P |
Molecular Weight |
255.03 g/mol |
IUPAC Name |
(2,4-dichlorophenyl) dimethyl phosphite |
InChI |
InChI=1S/C8H9Cl2O3P/c1-11-14(12-2)13-8-4-3-6(9)5-7(8)10/h3-5H,1-2H3 |
InChI Key |
MRULQEZVZCFBOG-UHFFFAOYSA-N |
Canonical SMILES |
COP(OC)OC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



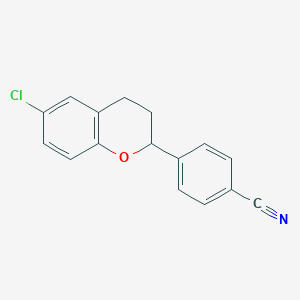

![4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-enal](/img/structure/B14285476.png)
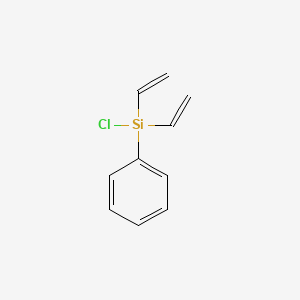
![3-{4-[4-(1H-Benzimidazol-1-yl)butyl]piperazin-1-yl}-1,2-benzothiazole](/img/structure/B14285501.png)
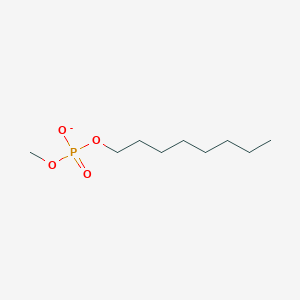
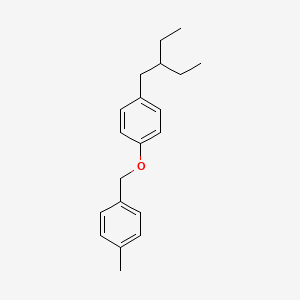
![2-{4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}-N-phenylpropanamide](/img/structure/B14285518.png)
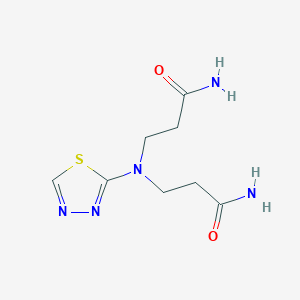
![3-[2-(Diethylamino)ethyl]-9H-xanthene-9-carboxylic acid](/img/structure/B14285527.png)
